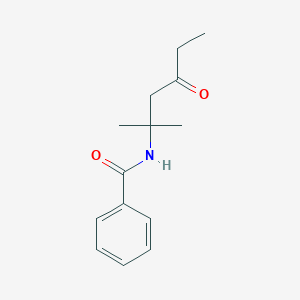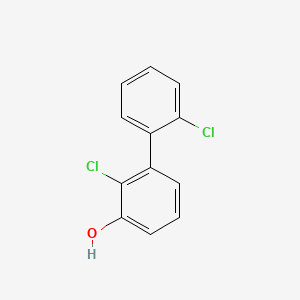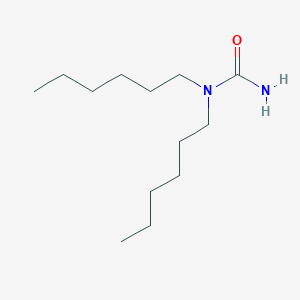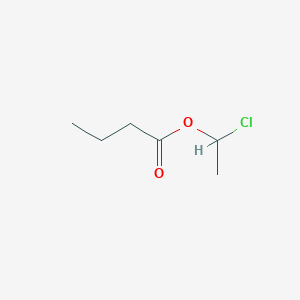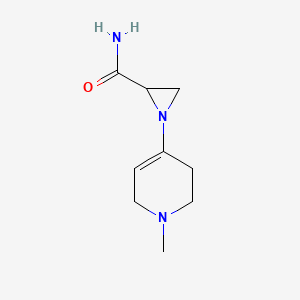![molecular formula C25H22 B14434876 1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene CAS No. 77333-71-2](/img/structure/B14434876.png)
1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene is an organic compound characterized by its unique cyclopropene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene typically involves the cyclopropanation of an appropriate precursor. This can be achieved through various methods, including the use of diazo compounds and transition metal catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1,1’-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene: Characterized by its cyclopropene structure.
1,1’-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene analogs: Compounds with similar structures but different substituents.
Uniqueness
1,1’-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene is unique due to its specific cyclopropene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
77333-71-2 |
|---|---|
Molekularformel |
C25H22 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1-(1-methyl-2,3-diphenylcycloprop-2-en-1-yl)-2-prop-2-enylbenzene |
InChI |
InChI=1S/C25H22/c1-3-12-19-13-10-11-18-22(19)25(2)23(20-14-6-4-7-15-20)24(25)21-16-8-5-9-17-21/h3-11,13-18H,1,12H2,2H3 |
InChI-Schlüssel |
GRFONUOBNZHNAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


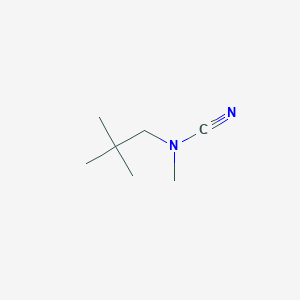
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
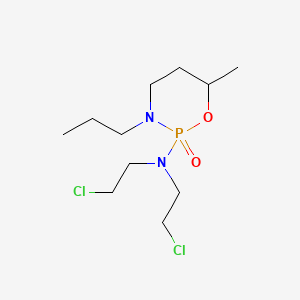
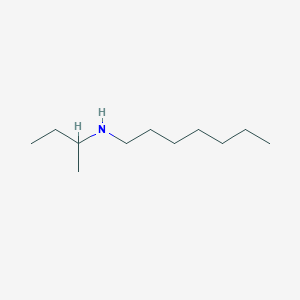
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)
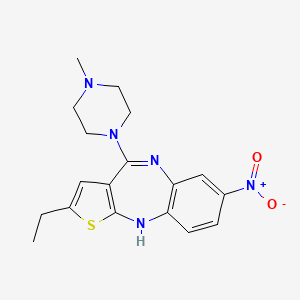
![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
